Bacteriophage T4 gene 10 protein, also referred to as the gene 10 product, is an essential component of the bacteriophage T4's replication machinery. This protein plays a critical role in the phage's ability to infect Escherichia coli and replicate its DNA. The bacteriophage T4 is a well-studied model organism in molecular biology, particularly for understanding DNA replication, transcriptional regulation, and protein synthesis mechanisms.
The bacteriophage T4 was first isolated from sewage in the early 20th century and has since become a model organism for virology research. It is classified as a double-stranded DNA virus belonging to the family Myoviridae, which infects bacteria, specifically E. coli.
Bacteriophage T4 is classified under:
The synthesis of bacteriophage T4 gene 10 protein can be achieved through various methods, including recombinant DNA technology and cell-free transcription-translation systems. One notable method involves using a cell-free transcription-translation system (TXTL) that allows for the synthesis of proteins directly from the bacteriophage's genetic material.
In recent studies, researchers have demonstrated the complete synthesis of bacteriophage T4 in a one-pot TXTL reaction. This method integrates complex gene regulation and self-assembly processes, showcasing the potential for synthesizing large viral genomes efficiently . The TXTL system can produce infectious phage particles by simply adding the viral genome to a reaction mixture containing necessary components for transcription and translation.
The molecular structure of bacteriophage T4 gene 10 protein has been characterized through various biochemical techniques. This protein is part of the phage's replisome, which consists of several other proteins essential for DNA replication.
The T4 genome encodes approximately 170 genes, with gene 10 being one of those responsible for critical functions during phage replication. The structural analysis reveals that gene 10 protein interacts with other replisomal proteins to facilitate efficient DNA synthesis .
Bacteriophage T4 gene 10 protein participates in several biochemical reactions during the phage life cycle. It is involved in:
The interactions between gene 10 protein and other proteins within the replisome are crucial for maintaining high fidelity during DNA replication. Studies have shown that this protein helps stabilize the replication complex, ensuring efficient elongation of the nascent DNA strand .
The mechanism of action for bacteriophage T4 gene 10 protein involves its role in the assembly and function of the replisome during viral DNA replication. The protein acts as a facilitator that enhances the processivity of DNA polymerase by stabilizing its interaction with the template strand.
Research indicates that gene 10 protein may also play a role in post-transcriptional regulation by influencing mRNA stability and translation efficiency during phage infection . This regulatory aspect is vital for ensuring that phage proteins are synthesized at appropriate times during infection.
Bacteriophage T4 gene 10 protein exhibits typical properties associated with viral proteins:
The chemical properties include:
Relevant analyses have shown that this protein undergoes specific conformational changes upon binding to nucleic acids, which is essential for its function in replication .
Bacteriophage T4 gene 10 protein has several applications in scientific research:
The study of bacteriophage T4 and its components continues to provide insights into fundamental biological processes and has implications for biotechnology and medicine .
Bacteriophage T4 is a virulent member of the Myoviridae family, characterized by its complex structure and exclusively lytic lifecycle. The virion exhibits an intricate architecture comprising three major modules assembled independently before maturation: an icosahedral head (capsid), a contractile tail, and six long tail fibers (LTFs). The prolate head (1150 Å long, 850 Å wide) encapsulates a 169–172 kbp linear double-stranded DNA genome with terminal redundancy, encoding ~289 proteins [1] [5] [6]. The tail is a 925 Å-long contractile sheath surrounding a central tube, terminating in a hexagonal baseplate (520 Å diameter, 270 Å height) from which the LTFs (1450 Å long) radiate [1] [5].
The T4 lifecycle initiates upon adsorption to Escherichia coli host receptors (porin proteins and lipopolysaccharides) via LTFs. This triggers baseplate conformational changes, sheath contraction, and tail tube penetration through the bacterial envelope. Viral DNA is injected into the host cytoplasm, hijacking transcription and replication machinery. Early genes encode nucleases and DNA-modifying enzymes (e.g., hydroxymethylcytosine synthesis), while late genes direct structural protein synthesis and assembly. Progeny virions (100–150 per cell) are assembled in under 30 minutes at 37°C, culminating in host lysis mediated by holin and endolysin [4] [5].
T4 morphogenesis relies on precisely ordered interactions among >40 structural proteins. The capsid is built from three essential proteins: gp23* (major capsid protein, 930 copies forming hexagonal lattices), gp24* (vertex protein, 55 copies forming pentamers), and gp20 (dodecameric portal for DNA packaging) [1] [6]. Accessory proteins Hoc and Soc decorate the capsid surface, enhancing stability [6]. The tail requires >20 proteins, including gp18 (sheath subunits), gp19 (tail tube), and baseplate components (gp5–gp12, gp25, gp48–gp54) [8].
Table 1: Key Structural Proteins in Bacteriophage T4 Assembly
Protein | Gene | Copy Number | Function |
---|---|---|---|
Major capsid protein | 23 | 930 | Forms hexagonal capsid lattice |
Vertex protein | 24 | 55 | Forms pentamers at 11 vertices |
Portal protein | 20 | 12 | DNA packaging and injection portal |
Sheath subunit | 18 | 138 | Contractile tail sheath |
Tail tube subunit | 19 | 144 | Internal tail tube scaffold |
Baseplate wedge protein | 10 | 6 | Baseplate lever for tail fiber deployment |
Short tail fiber | 12 | 6 | Irreversible host attachment |
Assembly initiates with membrane-bound portal complex formation, followed by prohead assembly, DNA packaging, and capsid expansion. Tail assembly begins with baseplate wedge formation (gp10, gp11, gp7, gp8, gp6, gp53, gp25), which coalesce into a hexagonal hub prior to tube and sheath polymerization [8]. The LTFs (gp37, gp36, gp35) and STFs (gp12) attach last, completing the infectious virion [8].
Gene product 10 (gp10) is a trimeric baseplate wedge protein critical for T4 infectivity. Crystallographic studies at 1.2 Å resolution reveal it adopts a β-structured fold with two distinct domains: an N-terminal lever arm and a C-terminal globular domain [2]. Each monomer contributes to a central triple-helical coiled coil, forming a stable trimer. Gp10 exhibits structural homology to gp11 (baseplate hinge) and the receptor-binding domain of gp12 (short tail fiber), suggesting evolutionary divergence from a common ancestral protein [2].
Table 2: Structural Features of Bacteriophage T4 gp10
Parameter | Value | Method | Significance |
---|---|---|---|
Resolution | 1.2 Å | X-ray crystallography | Atomic-level detail of domain organization |
Quaternary structure | Trimer | Analytical ultracentrifugation | Functional unit in baseplate |
Domains | N-terminal lever, C-terminal globule | Structural modeling | Lever arm enables mechanical function |
Homologous proteins | gp11, gp12 | Sequence/structure alignment | Gene triplication event in evolution |
Gp10 occupies a pivotal position in the baseplate wedge, interacting directly with gp11 (above) and gp7/gp8 (below). During wedge assembly, gp10 binds after gp7-gp8 dimerization but before gp6 incorporation, inducing conformational changes that create binding sites for subsequent components [8] [2]. Six completed wedges (each containing gp10) assemble radially around the central hub, forming the dome-shaped pre-infection baseplate.
Upon host contact, the baseplate undergoes a dramatic transition from a "dome" (hexagonal) to a "star" conformation. Gp10 acts as a molecular lever: its N-terminal domain rotates by ~70° and extends radially outward, facilitating the deployment of the short tail fibers (gp12) [2]. This mechanical action is coupled to sheath contraction, driving the tail tube through the host membrane.
The structural similarities among gp10, gp11, and gp12—despite low sequence identity—indicate they arose via gene triplication from a primordial protein. This divergence allowed specialization: gp10 evolved as a structural lever, gp11 as a hinge, and gp12 as a receptor-binding fiber [2]. Such modular evolution enabled the sophisticated infection machinery seen in modern Myoviridae.
Though not directly applied commercially, gp10’s role as a conformational switch informs synthetic biology. Its lever mechanism demonstrates how protein domains can convert chemical signals (receptor binding) into mechanical work (sheath contraction)—a principle applicable to nanomachines [2] [8].
Table of Compounds Mentioned:
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